molecular formula C6H3ClF2O2S B15311079 2-Chloro-6-fluorobenzene-1-sulfonyl fluoride CAS No. 2137818-98-3

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B15311079
CAS No.: 2137818-98-3
M. Wt: 212.60 g/mol
InChI Key: HQGQEELXMZIHGN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3ClFO2S. It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride can be synthesized through electrophilic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:

    Starting Material: 2-Chloro-6-fluorobenzenesulfonic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

The overall reaction can be represented as:

C6H3ClFO3S+SOCl2C6H3ClFO2SCl+SO2+HClC6H3ClFO3S + SOCl2 \rightarrow C6H3ClFO2SCl + SO2 + HCl C6H3ClFO3S+SOCl2→C6H3ClFO2SCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.

Scientific Research Applications

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-6-fluorobenzene-1-sulfonyl fluoride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical syntheses and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-Fluorobenzenesulfonyl chloride: Fluorine substitution at the para position.

    2-Fluorobenzenesulfonyl chloride: Fluorine substitution at the ortho position.

Uniqueness

2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

2137818-98-3

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.60 g/mol

IUPAC Name

2-chloro-6-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3ClF2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H

InChI Key

HQGQEELXMZIHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)F

Origin of Product

United States

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